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Compound of Interest

Compound Name: 2-Fluoromethcathinone

Cat. No.: B1650591 Get Quote

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 2-
Fluoromethcathinone (2-FMC)

Introduction
2-Fluoromethcathinone (2-FMC), a synthetic cathinone, is a psychoactive substance that has

emerged in the illicit drug market. As a member of the phenethylamine class, its chemical

structure is similar to other stimulants. Accurate identification and characterization of 2-FMC

are crucial for forensic laboratories, researchers, and drug development professionals. This

guide provides a detailed overview of the interpretation of its spectroscopic data—Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—along with

standardized experimental protocols and visual aids to facilitate understanding.

Chemical Structure
2-FMC, with the IUPAC name 1-(2-fluorophenyl)-2-(methylamino)propan-1-one, is a structural

isomer of other fluorinated methcathinones like 3-FMC and 4-FMC (flephedrone).[1][2] The

position of the fluorine atom on the phenyl ring is the key differentiator, which gives rise to

subtle but identifiable differences in its spectroscopic signatures, particularly in NMR and IR

spectroscopy.[2]

Caption: Molecular structure of 2-Fluoromethcathinone with key atoms labeled.
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NMR spectroscopy is a powerful technique for elucidating the precise molecular structure of

organic compounds. For 2-FMC, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for

unambiguous identification.

¹H NMR Data
The ¹H NMR spectrum of 2-FMC is expected to show distinct signals for the aromatic protons,

the methine proton (Hα), the methyl protons on the side chain (Hβ), and the N-methyl protons.

The aromatic region will be complex due to the ortho-position of the fluorine atom, which

induces splitting of adjacent proton signals.

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

Aromatic (H3', H4',

H5', H6')
7.2 - 7.8 Multiplet (m) -

Methine (Hα) ~4.5 - 5.0 Quartet (q) ~7.0

N-Methyl (N-CH₃) ~2.5 Singlet (s) -

Methyl (Cβ-H₃) ~1.5 Doublet (d) ~7.0

Note: Predicted values are based on the analysis of related cathinone structures and general

NMR principles. Actual values may vary depending on the solvent and experimental conditions.

[3][4][5]

¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon is

typically observed furthest downfield. The aromatic carbons will show splitting due to coupling

with the fluorine atom (C-F coupling).
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

Carbonyl (C=O) 195 - 205

Aromatic (C1') 120 - 135 (d, ¹JCF)

Aromatic (C2') 158 - 162 (d, ¹JCF)

Aromatic (C3', C4', C5', C6') 115 - 135

Methine (Cα) 60 - 65

N-Methyl (N-CH₃) 30 - 35

Methyl (Cβ) 15 - 20

Note: Predicted values are based on typical chemical shift ranges for the respective functional

groups.[6][7] The carbon attached to the fluorine (C2') and the adjacent carbon (C1') will exhibit

the largest C-F coupling constants.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 2-FMC is characterized by strong absorption bands corresponding to the carbonyl group,

aromatic C-H bonds, and C-N bonds.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3000 - 3100 C-H Stretch Aromatic

~2800 - 3000 C-H Stretch Aliphatic (CH, CH₃)

~2700 - 2400 N-H Stretch Amine Salt (if protonated)

~1700 C=O Stretch Ketone

~1600 C=C Stretch Aromatic Ring

~1200 - 1300 C-F Stretch Aryl-Fluoride

~1100 - 1200 C-N Stretch Amine
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Note: These are characteristic absorption regions. The fingerprint region (<1500 cm⁻¹) will

contain numerous bands that are unique to the molecule's overall structure.[2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which is vital for its identification. For cathinones, Electron Ionization (EI) is

commonly used in conjunction with Gas Chromatography (GC-MS).

Molecular Ion and Fragmentation
The molecular formula of 2-FMC is C₁₀H₁₂FNO, corresponding to a monoisotopic mass of

approximately 181.09 Da.[1] The mass spectrum is typically dominated by fragments resulting

from α-cleavage, a characteristic fragmentation pathway for cathinones.[8]

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Notes

181 [C₁₀H₁₂FNO]⁺ Molecular Ion (M⁺)

123 [C₇H₄FO]⁺
2-Fluorobenzoyl cation, from

cleavage of the Cα-C(O) bond

58 [C₃H₈N]⁺

Iminium cation

[CH(CH₃)=NHCH₃]⁺, from α-

cleavage. This is often the

base peak.[2]

The primary fragmentation involves the cleavage of the bond between the carbonyl carbon and

the α-carbon. This leads to the formation of a stable iminium cation (m/z 58) and a substituted

benzoyl cation. The presence of the m/z 58 fragment is highly indicative of a methcathinone

structure.[9][10][11]
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Proposed MS Fragmentation Pathway of 2-FMC

Alternative Cleavage

2-FMC Molecular Ion
[C10H12FNO]+

m/z = 181

α-Cleavage
2-Fluorobenzoyl Cation

[C7H4FO]+
m/z = 123

Iminium Radical

Iminium Cation
[C3H8N]+

m/z = 58 (Base Peak)
2-Fluorobenzoyl Radical
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Caption: Key fragmentation pathway of 2-FMC in mass spectrometry.

Experimental Protocols
Standardized protocols are essential for obtaining reproducible and reliable spectroscopic data.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of the 2-FMC sample (typically as a

hydrochloride salt) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide

(D₂O), Methanol-d₄, or Chloroform-d).
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Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane

(TMS) for organic solvents or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for

D₂O, to reference the chemical shifts (δ = 0.00 ppm).

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

resolution.[3][12]

Data Acquisition:

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-

to-noise ratio. Typical parameters include a 90° pulse angle and a relaxation delay of at

least 5 seconds.

¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon.

A larger number of scans is required due to the low natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction.

FTIR Spectroscopy Protocol (ATR Method)
Instrument Preparation: Record a background spectrum of the clean Attenuated Total

Reflectance (ATR) crystal (e.g., diamond or zinc selenide) to subtract atmospheric and

instrumental interferences.[13]

Sample Preparation: Place a small amount of the powdered 2-FMC sample directly onto the

ATR crystal.[14][15]

Analysis: Apply pressure using the instrument's anvil to ensure good contact between the

sample and the crystal.

Data Acquisition: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-

add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.
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GC-MS Protocol
Sample Preparation: Dissolve a small amount of the 2-FMC sample in a suitable volatile

solvent (e.g., methanol or ethyl acetate) to a concentration of approximately 1 mg/mL. For

the hydrochloride salt, a basic extraction may improve chromatography.[16]

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer. A non-polar

capillary column (e.g., DB-5ms or equivalent) is commonly used.

GC Conditions:

Injector Temperature: 250 °C.

Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp

up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 500.

Ion Source Temperature: 230 °C.[17][18]

Data Analysis: Identify the chromatographic peak corresponding to 2-FMC. Analyze the

resulting mass spectrum by identifying the molecular ion and key fragment ions. Compare

the spectrum to a reference library if available.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive analysis and

identification of a suspected 2-FMC sample.
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Workflow for Spectroscopic Identification of 2-FMC

Suspected 2-FMC Sample

FTIR-ATR Analysis GC-MS Analysis
NMR Analysis

(1H & 13C)

Identify Functional Groups
(C=O, Aromatic, C-F)

Determine Retention Time
& Molecular Weight
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Elucidate Full Structure
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Identification Confirmed:
2-FMC

Match
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No Match
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Caption: A logical workflow for the spectroscopic analysis of 2-FMC.

Conclusion
The spectroscopic analysis of 2-Fluoromethcathinone requires a multi-technique approach for

unambiguous identification. Mass spectrometry provides crucial information on molecular

weight and the characteristic cathinone fragmentation pattern. Infrared spectroscopy confirms
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the presence of key functional groups. Finally, NMR spectroscopy offers the definitive structural

elucidation, allowing for the differentiation between 2-FMC and its positional isomers. The

combination of these techniques, guided by standardized protocols, provides a robust

framework for the accurate characterization of this and other synthetic cathinones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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